molecular formula C20H27N3O4S B12160820 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12160820
M. Wt: 405.5 g/mol
InChI Key: ZGBZMOKCDLGPTC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex molecular architecture, incorporating a cyclohexenylethyl moiety linked to a benzamide core, which is further functionalized with a urea group connected to a 1,1-dioxidotetrahydrothiophene (sulfone) ring. This specific structure suggests potential as a key intermediate or a bioactive scaffold. Researchers can explore its properties as a potential enzyme inhibitor or a modulator of protein-protein interactions, given the common role of the urea functional group in these applications. The sulfone moiety can influence the compound's solubility and electronic characteristics, making it a valuable subject for structure-activity relationship (SAR) studies. As with all our fine chemicals, this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C20H27N3O4S/c24-19(21-12-10-15-4-2-1-3-5-15)16-6-8-17(9-7-16)22-20(25)23-18-11-13-28(26,27)14-18/h4,6-9,18H,1-3,5,10-14H2,(H,21,24)(H2,22,23,25)

InChI Key

ZGBZMOKCDLGPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Core Benzamide Synthesis

The benzamide scaffold is typically constructed via acyl chloride-amine coupling . 4-Nitrobenzoyl chloride reacts with 2-(cyclohex-1-en-1-yl)ethylamine in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) to neutralize HCl byproducts. Post-reaction purification via silica gel chromatography yields 4-nitro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide (75–80% yield). Reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) in ethanol provides the primary amine intermediate, 4-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide .

Key Reaction Conditions:

StepReagentsSolventTemperatureYield
Acylation4-Nitrobenzoyl chloride, TEADCM0°C → RT78%
ReductionH₂, Pd/CEthanol25°C82%

Urea Linkage Formation

The urea bridge is introduced via carbonyldiimidazole (CDI)-mediated coupling . 1,1-Dioxidotetrahydrothiophen-3-amine reacts with CDI in tetrahydrofuran (THF) to form an imidazolide intermediate, which subsequently couples with 4-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide. This one-pot reaction proceeds at 60°C for 12 hours, achieving 68% yield after recrystallization from ethyl acetate.

Mechanistic Insight:

  • CDI activates the sulfonamide amine, generating a reactive carbonyl imidazolide.

  • Nucleophilic attack by the benzamide’s primary amine forms the urea linkage.

Sulfonation of Tetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-amine precursor is synthesized by oxidizing tetrahydrothiophene-3-amine with hydrogen peroxide (H₂O₂) in acetic acid. The reaction is exothermic and requires cooling to 0–5°C to prevent over-oxidation. The sulfone product is isolated via vacuum filtration (89% yield, purity >98% by HPLC).

Optimization Note:

  • Lower temperatures (≤5°C) minimize side products like sulfonic acids.

Stepwise Preparation Protocols

Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene is epoxidized using m-chloroperbenzoic acid (mCPBA), followed by ring-opening with ammonia in ethanol to yield 2-(cyclohex-1-en-1-yl)ethylamine (63% yield).

Reaction Scheme:

CyclohexenemCPBAEpoxideNH3Ethylamine derivative\text{Cyclohexene} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{NH}_3} \text{Ethylamine derivative}

Large-Scale Coupling of Urea Moiety

For industrial-scale production, HATU replaces CDI due to superior reactivity. A mixture of 4-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide (1.0 equiv), 1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv), and HATU (1.5 equiv) in DMF is stirred at 25°C for 6 hours. The product precipitates upon addition of ice water, yielding 85% pure material.

Advantages of HATU:

  • Faster reaction kinetics (6 vs. 12 hours).

  • Higher functional group tolerance.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Urea C=O stretch at 1685 cm⁻¹; sulfone S=O at 1320 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 1.45–1.89 (m, cyclohexenyl CH₂), δ 6.82 (s, urea NH).

  • LC-MS : [M+H]⁺ at m/z 458.2 (calc. 458.5).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the anti conformation of the urea group and planar benzamide core.

Challenges and Optimization

Byproduct Formation in Urea Coupling

Competitive formation of biuret derivatives occurs when excess CDI is used. Mitigation strategies include:

  • Strict stoichiometric control (1:1 amine:CDI ratio).

  • Use of molecular sieves to absorb imidazole byproducts.

Solvent Selection for Sulfonation

Acetic acid outperforms water or methanol in sulfonation efficiency due to better solubility of H₂O₂ and amine intermediates.

Scalability and Industrial Adaptation

Continuous-Flow Sulfonation

A plug-flow reactor with H₂O₂/acetic acid (1:3 v/v) achieves 94% conversion at 10 L/min, reducing batch-processing time by 70%.

Green Chemistry Alternatives

  • Enzyme-mediated coupling : Lipase B catalyzes urea bond formation in aqueous media (45% yield, 99% purity).

  • Solvent recycling : DCM and THF are recovered via distillation (>95% efficiency) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth by modulating various signaling pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A derivative of this compound was tested against various cancer cell lines, demonstrating reduced viability at concentrations as low as 10 µM.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting potential for further development as antibiotics.

Neuroprotective Effects

Recent studies suggest that compounds containing the tetrahydrothiophene moiety may provide neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of related compounds led to improved cognitive function and reduced markers of oxidative damage in brain tissues.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other benzamide derivatives are analyzed below. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.

Key Research Findings and Trends

Role of Sulfonamide Motifs : Compounds with 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl groups (e.g., ) exhibit enhanced binding to sulfhydryl-containing enzymes, suggesting the target compound may share similar biological interactions .

Stereoelectronic Effects : The (E)- or (Z)-configuration in ethenyl-linked analogs () significantly affects bioactivity. The target compound’s cyclohexenyl group may impose conformational constraints absent in linear analogs.

Synthetic Challenges : Cyclohexenyl ethyl groups may complicate purification due to increased hydrophobicity, necessitating optimized chromatography conditions (e.g., hexane/ethyl acetate gradients as in ) .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

The compound's molecular formula is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of approximately 317.39 g/mol. It features a cyclohexene ring, a thiophene moiety, and an amide group, which are crucial for its biological activity.

Antifungal Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal properties. For instance, a related compound demonstrated broad-spectrum antifungal activity against several phytopathogenic fungi with inhibitory rates ranging from 67% to 89% at concentrations of 50 µg/mL . This suggests that the compound may share similar mechanisms of action.

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of key metabolic pathways in fungi. For example, compounds have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiration pathway. The IC50 values for related compounds against SDH were reported as lower than those of established fungicides, indicating a potential for developing new antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help in optimizing its biological activity. Key structural features that enhance activity include:

  • Cyclohexene Ring : Contributes to hydrophobic interactions.
  • Amide Group : Essential for binding interactions with target enzymes.
  • Thiazole or Thiophene Moiety : Increases electron density and enhances interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antifungal Efficacy : A study demonstrated that a related compound exhibited an EC50 value against Colletotrichum orbiculare significantly lower than that of commercial fungicides, indicating superior potential for agricultural applications .
  • Inhibition Studies : Compounds structurally similar to this compound were evaluated for their ability to inhibit specific enzymes involved in fungal metabolism. The results showed promising inhibitory effects, suggesting further exploration in drug development .

Data Summary

PropertyValue
Molecular FormulaC17H23N3O3
Molecular Weight317.39 g/mol
Antifungal ActivityInhibitory rates: 67%-89%
EC50 against C. orbiculareBetter than commercial fungicides
SDH Inhibition IC50Lower than established fungicides

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide to maximize yield and purity?

  • Methodology :

  • Use a multi-step synthesis approach starting with tetrahydrothiophene derivatives and substituted benzamides. Critical steps include carbamoylation of the tetrahydrothiophene-3-amine and coupling with the cyclohexenylethyl benzamide precursor .
  • Optimize reaction conditions:
  • Solvents : Dimethylformamide (DMF) or dichloromethane for enhanced solubility.
  • Temperature : 60–80°C for coupling reactions to accelerate kinetics .
  • Catalysts : Phosphorus pentasulfide or carbodiimides (e.g., EDC) for amide bond formation .
  • Monitor purity via thin-layer chromatography (TLC) or HPLC, with final purification using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What techniques are recommended for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm; tetrahydrothiophene sulfone signals at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at ~500–550 Da) .
  • X-ray Crystallography : For absolute configuration determination, particularly if the compound crystallizes in a suitable lattice .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays :
  • Kinase inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cell-based models :
  • Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodology :

  • Synthesize analogs with targeted substitutions (e.g., replacing the cyclohexenyl group with phenyl or altering the sulfone moiety).
  • Compare bioactivity data (e.g., IC₅₀ values) to identify critical pharmacophores. For example:
Substituent ModificationImpact on Activity
Cyclohexenyl → PhenylReduced lipophilicity, lower cell permeability
Chloro → MethoxyEnhanced solubility but reduced kinase binding
  • Use molecular docking to correlate substituent effects with target binding (e.g., hydrophobic interactions in kinase pockets) .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., sulfone group forming hydrogen bonds with catalytic lysine in kinases) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR Modeling : Train models using bioactivity data from analogs to predict novel derivatives .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across cell lines) be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm reproducibility .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify promiscuity .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolites contribute to discrepancies .

Q. What strategies address stability challenges during storage and handling?

  • Methodology :

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
ConditionMajor Degradation Pathway
Acidic pHHydrolysis of amide bonds
OxidativeSulfone group oxidation
  • Formulation optimization : Use lyophilized powders or DMSO stocks stored at -80°C to prevent hydrolysis .

Q. What are key scalability challenges in multi-step synthesis?

  • Methodology :

  • Step efficiency : Identify bottlenecks (e.g., low-yield coupling steps) using process mass intensity (PMI) analysis .
  • Solvent recycling : Replace DMF with recyclable solvents (e.g., 2-MeTHF) in amidation steps .
  • Catalyst recovery : Immobilize catalysts on silica supports for reuse .

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